5-Methoxynicotinic acid
Overview
Description
5-Methoxynicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid, featuring a methoxy group at the 5-position of the pyridine ring
Scientific Research Applications
5-Methoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Safety and Hazards
When handling 5-Methoxynicotinic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, acts on the g protein-coupled receptors (gpcrs) known as hydroxycarboxylic acid receptors (hcar), specifically hcar2 and hcar3 . These receptors play a crucial role in mediating the biological effects of nicotinic acid .
Mode of Action
Nicotinic acid, a structurally similar compound, is known to decrease lipids and apolipoprotein b-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apolipoprotein b, or by modulating lipolysis in adipose tissue . It is possible that 5-Methoxynicotinic acid may have a similar mode of action.
Biochemical Pathways
This compound may affect the same biochemical pathways as nicotinic acid, given their structural similarity. Nicotinic acid is involved in the biosynthesis and salvage pathways of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions . The compound acts as a precursor for NAD+, which is involved in various metabolic processes, including oxidative catabolism that results in ATP synthesis .
Result of Action
The effects of nicotinic acid, a similar compound, include antilipolytic, vasodilatory, and neuroprotective functions . It’s possible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Methoxynicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, where this compound can act as a substrate or inhibitor. This interaction can influence redox reactions and energy metabolism within cells. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD-dependent enzymes. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter the balance of metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. At the molecular level, it can bind to NAD-dependent enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and improve energy production. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with NAD-dependent enzymes also plays a crucial role in its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy metabolism and redox reactions. The precise localization of this compound within the cell can determine its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxynicotinic acid can be synthesized through several methods. One common approach involves the methylation of nicotinic acid using methanol in the presence of a catalyst. Another method includes the oxidation of 5-methoxypyridine using oxidizing agents like potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The process often uses pollution-free water as a solvent and 3,5-dimethylpyridine as a starting material. Potassium permanganate is used as an oxidizing agent, and the reaction is carried out under mild conditions to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Nicotinic Acid:
5-Methyl-Nicotinic Acid: Another derivative of nicotinic acid with a methyl group instead of a methoxy group.
5-Hydroxy-Nicotinic Acid: Features a hydroxyl group at the 5-position instead of a methoxy group.
Uniqueness: 5-Methoxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUWTLBWRZRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313471 | |
Record name | 5-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-03-3 | |
Record name | 5-Methoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxynicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxynicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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